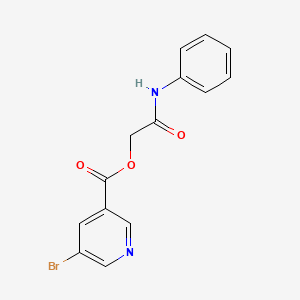

2-Oxo-2-(phenylamino)ethyl 5-bromonicotinate

Description

Properties

IUPAC Name |

(2-anilino-2-oxoethyl) 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c15-11-6-10(7-16-8-11)14(19)20-9-13(18)17-12-4-2-1-3-5-12/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEHQMICFGXQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenylamino)ethyl 5-bromonicotinate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with an appropriate aniline derivative under specific conditions. One common method involves the use of coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenylamino)ethyl 5-bromonicotinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

2-Oxo-2-(phenylamino)ethyl 5-bromonicotinate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenylamino)ethyl 5-bromonicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-bromopyridine-3-carboxylate: A related compound with similar structural features but different functional groups.

2-Amino-5-bromopyridine: Another similar compound with an amino group instead of an anilino group.

Uniqueness

2-Oxo-2-(phenylamino)ethyl 5-bromonicotinate is unique due to its combination of an anilino group, a bromopyridine moiety, and a carboxylate ester. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse scientific research applications.

Biological Activity

2-Oxo-2-(phenylamino)ethyl 5-bromonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14BrN3O2

- Molecular Weight : 336.19 g/mol

The presence of the bromine atom and the phenylamino group enhances its reactivity and biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular proliferation, which is crucial for its anticancer properties. It interacts with various cellular proteins, leading to apoptosis in cancer cells.

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, potentially through disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The IC50 values varied among different cell lines, indicating its selective toxicity towards malignant cells while sparing normal cells.

Antimicrobial Efficacy

In another investigation, the compound was tested against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it possessed a minimum inhibitory concentration (MIC) of 0.78 µg/mL against E. coli, suggesting strong antibacterial activity .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile indicates that the compound has favorable absorption characteristics with a moderate half-life. Toxicological studies reveal that it exhibits low cytotoxicity levels, making it a promising candidate for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-oxo-2-(phenylamino)ethyl 5-bromonicotinate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of 5-bromonicotinic acid derivatives with 2-aminoacetophenone. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane under nitrogen atmosphere .

- Esterification : React the intermediate with ethanol or methanol in the presence of catalytic sulfuric acid, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Optimization : Monitor reaction progress using TLC and adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) to minimize side products. Control temperature (0–5°C for exothermic steps) to improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the phenylamino group (δ 7.2–7.5 ppm for aromatic protons) and the 2-oxoethyl moiety (δ 3.4–3.8 ppm for methylene protons adjacent to the carbonyl) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a methanol/water mobile phase (70:30) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]+ ~383 g/mol) .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Soluble in DMSO (25 mM stock solutions), dichloromethane, and dimethylformamide. Insoluble in water or hexane .

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against cancer cell lines?

- Experimental Design :

- In vitro assays : Use MTT or resazurin assays on NCI-H522 (lung cancer) and A498 (kidney cancer) cell lines. Test concentrations ranging from 1–100 µM with 48–72 hr incubation .

- Controls : Include cisplatin as a positive control and DMSO vehicle controls. Replicate experiments in triplicate to ensure statistical significance (p < 0.05 via ANOVA) .

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

- Case Example : If substituent size at position 5 of the triazole ring reduces activity (e.g., from methyl to bulkier groups):

- Hypothesis Testing : Synthesize analogs with varied substituents (e.g., ethyl, isopropyl) to isolate steric vs. electronic effects .

- Computational modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., tubulin or kinase domains) .

- Data normalization : Express activity as % inhibition relative to controls and account for batch-to-batch variability via HPLC purity checks .

Q. How can the compound’s potential as a serine/threonine kinase inhibitor be investigated?

- Methodology :

- Kinase profiling : Use a panel of 50+ kinases (e.g., PKC, PKA) in ADP-Glo assays. Prioritize kinases with IC50 < 10 µM .

- Crystallography : Co-crystallize the compound with a kinase domain (e.g., PDB: 1ATP) to identify binding motifs like hydrogen bonds with the oxoethyl group .

- Mutagenesis : Engineer kinase mutants (e.g., T338A) to validate interaction sites via activity loss .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution .

- First aid : For skin contact, wash with soap/water for 15 min. If inhaled, move to fresh air and administer oxygen if needed. Always consult a physician and provide SDS documentation .

Method Development Questions

Q. How can researchers develop a robust HPLC method for quantifying degradation products?

- Parameters :

- Column : Zorbax SB-C18 (4.6 x 150 mm, 5 µm).

- Mobile phase : Gradient from 20% acetonitrile/80% water (0.1% TFA) to 90% acetonitrile over 20 min .

- Detection : UV at 230 nm for maximum sensitivity to hydrolysis byproducts. Validate method precision (RSD < 2%) via intraday/interday replicates .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Challenges : Exothermic reactions causing side products; low yields during esterification.

- Solutions :

- Use jacketed reactors with precise temperature control (–10°C to 25°C) .

- Replace column chromatography with recrystallization (ethanol/water) for bulk purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.